molecular formula C20H21N3O4 B2729944 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide CAS No. 941889-16-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide

Cat. No.: B2729944
CAS No.: 941889-16-3
M. Wt: 367.405
InChI Key: PJPZLDCXGPNWSK-UHFFFAOYSA-N
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Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a synthetic oxalamide derivative supplied for scientific research and development. This compound, with the CAS number 941889-16-3 and molecular formula C20H21N3O4, features a molecular framework incorporating tryptamine and dimethoxyphenyl moieties, making it a molecule of interest in medicinal chemistry and drug discovery research . The structural motif of an indole-ethyl group linked via an oxalamide bridge is found in various biologically active compounds and research molecules, such as hybrids designed to combine properties of different pharmacophores . Researchers can utilize this chemical as a key building block or intermediate in the synthesis of more complex molecules, particularly in exploring structure-activity relationships. It is also valuable as a standard in analytical method development. The product is presented with a guaranteed purity of 90% or higher and is available in various quantities to support diverse research scales . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)17(11-14)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPZLDCXGPNWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the oxalamide bridge can produce amine derivatives.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The dimethoxyphenyl group may enhance the compound’s ability to interact with specific enzymes or proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide with structurally or functionally related oxalamides and phenylalkylamines derived from the evidence:

Compound Name Key Substituents Metabolic Stability Safety/Regulatory Findings Source
This compound (Target) 2,5-Dimethoxyphenyl; 2-(indol-3-yl)ethyl No direct data No direct data N/A
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) 2,5-Dimethoxyphenyl; phenolic hydroxyl Not studied in evidence No active contaminants detected
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (XXXX) 2,3-Dimethoxybenzyl; pyridin-2-yl ethyl Reactive metabolites suspected Kidney effects observed at low doses; safety data incomplete
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxybenzyl; pyridin-2-yl ethyl Rapid metabolism in rat hepatocytes; no amide hydrolysis No safety concerns reported
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine; dichlorophenyl; pyrazole No data No data

Key Observations :

Structural Variations: The target compound uniquely combines an indole-ethyl group with a 2,5-dimethoxyphenyl substituent. In contrast, analogs like XXXX and No. 1768 feature pyridine-ethyl and dimethoxybenzyl groups, which may alter receptor binding or metabolic pathways.

Metabolic Stability: Oxalamides such as No. 1768 exhibit resistance to amide hydrolysis in rat hepatocytes, indicating metabolic stability of the oxalamide backbone . This contrasts with XXXX, where reactive metabolites are suspected to contribute to kidney toxicity . The indole group in the target compound may further influence cytochrome P450-mediated metabolism.

Safety and Regulatory Status: XXXX (a pyridine-containing oxalamide) has raised safety concerns due to kidney effects at low doses, prompting the WHO to request additional data . The absence of indole or pyrazole substituents in XXXX vs. the target compound highlights the need for tailored toxicological studies. No safety data are available for the target compound or its indole-containing analogs, underscoring a critical research gap.

Functional Implications: The indole-ethyl group in the target compound may confer affinity for serotonin receptors (e.g., 5-HT2A), analogous to 25H-NBOH . However, oxalamides like No. 1768 lack such activity, suggesting functional divergence based on substituent chemistry.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, with a molecular weight of approximately 339.395 g/mol. The structure features an indole moiety and a dimethoxyphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxalamide functionality may facilitate binding to specific sites, leading to modulation of biological pathways. Here are some proposed mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : Interaction with neurotransmitter receptors could influence signaling pathways related to mood and cognition.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties. The presence of the dimethoxyphenyl group in this compound may enhance its efficacy against bacterial strains and fungi by disrupting cellular membranes or inhibiting essential metabolic functions.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of similar oxalamide derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting a potential therapeutic role in oncology.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of indole derivatives, revealing that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the indole ring in enhancing bioactivity.

Comparative Analysis

CompoundActivity TypeReference
This compoundAntitumor[Research Study 1]
Similar Indole DerivativeAntimicrobial[Research Study 2]
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamideAntitumor[Research Study 3]

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